molecular formula C8H10NNaO3S B1592467 Sodium 5-amino-2,4-dimethylbenzenesulfonate CAS No. 64501-84-4

Sodium 5-amino-2,4-dimethylbenzenesulfonate

Cat. No.: B1592467
CAS No.: 64501-84-4
M. Wt: 223.23 g/mol
InChI Key: ZETYURDDFWHYDN-UHFFFAOYSA-M
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Description

Sodium 5-amino-2,4-dimethylbenzenesulfonate is an organic compound with the molecular formula C8H10NNaO3S and a molecular weight of 223.22 g/mol . It is a sodium salt derivative of 5-amino-2,4-dimethylbenzenesulfonic acid. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

sodium;5-amino-2,4-dimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S.Na/c1-5-3-6(2)8(4-7(5)9)13(10,11)12;/h3-4H,9H2,1-2H3,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETYURDDFWHYDN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)S(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635650
Record name Sodium 5-amino-2,4-dimethylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64501-84-4
Record name Sodium 5-amino-2,4-dimethylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-amino-2,4-dimethylbenzenesulfonate typically involves the sulfonation of 2,4-dimethylaniline followed by neutralization with sodium hydroxide. The reaction conditions often include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Sodium 5-amino-2,4-dimethylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: :

Biological Activity

Sodium 5-amino-2,4-dimethylbenzenesulfonate, also known as the sodium salt of 5-amino-2,4-dimethylbenzenesulfonic acid, is an organic compound characterized by its sulfonic acid and amino functional groups. This compound has garnered attention for its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

  • Molecular Formula : C8H10NNaO3S
  • Molecular Weight : Approximately 201.24 g/mol
  • Structure : Contains both an amino group (-NH2) and a sulfonic acid group (-SO3H), contributing to its reactivity and solubility.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound has been shown to exhibit antioxidant effects, particularly when used in combination with other antioxidants. This synergistic effect enhances its overall biological activity.
  • Anti-inflammatory Effects : Studies suggest that this compound may play a role in reducing inflammation markers in various cell types, indicating potential therapeutic applications in inflammatory diseases.
  • Cell Viability and Cytotoxicity : Research utilizing HepG2 cells (a human liver cancer cell line) demonstrated that the compound affects cell viability in a dose-dependent manner. The IC50 values for related compounds indicate significant cytotoxicity at higher concentrations .

Study on Antioxidant Activity

A study investigated the antioxidant potential of this compound when combined with other antioxidants. The results showed enhanced free radical scavenging activity compared to individual compounds, suggesting its utility in formulating effective antioxidant therapies.

In Vivo Toxicology Assessment

In a toxicological evaluation involving animal models, this compound was administered at varying doses. The results indicated no significant adverse effects at doses up to 800 mg/kg bw/day in female rats, with slight skin irritation observed at higher concentrations . These findings support the safety profile of the compound for potential therapeutic use.

Comparative Analysis of Related Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds.

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC8H10NNaO3SSodium salt form; enhanced solubilityAntioxidant, anti-inflammatory
4-Amino-2-methylbenzenesulfonic acidC7H9NO3SLacks one methyl group; similar biological activityModerate antioxidant
3-Amino-2,4-dimethylbenzenesulfonic acidC8H11NO3SDifferent positioning of amino groupVaries; less studied

The biological activities of this compound can be attributed to its ability to interact with cellular pathways:

  • Antioxidant Mechanism : The sulfonic acid group enhances solubility in aqueous environments, allowing for effective interaction with reactive oxygen species (ROS) within cells.
  • Anti-inflammatory Pathways : The amino group may modulate signaling pathways involved in inflammation, potentially through the inhibition of pro-inflammatory cytokines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 5-amino-2,4-dimethylbenzenesulfonate
Reactant of Route 2
Sodium 5-amino-2,4-dimethylbenzenesulfonate

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